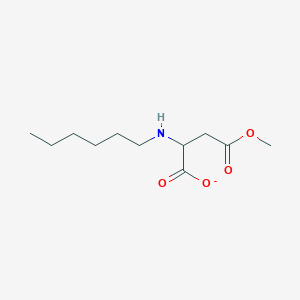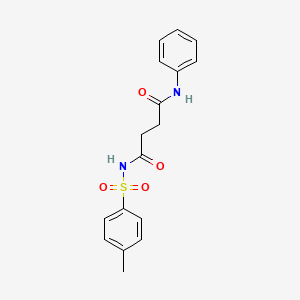![molecular formula C15H14BrNO B14335080 (4-Bromophenyl)[4-(dimethylamino)phenyl]methanone CAS No. 105728-76-5](/img/structure/B14335080.png)
(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone is an organic compound with the molecular formula C15H14BrNO. It is a derivative of benzophenone, where one phenyl ring is substituted with a bromine atom and the other with a dimethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)[4-(dimethylamino)phenyl]methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-bromobenzoyl chloride and N,N-dimethylaniline as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:
4-Bromobenzoyl chloride+N,N-dimethylanilineAlCl3this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of substituted benzophenones.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Used in the production of various chemical products, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4-Bromophenyl)[4-(dimethylamino)phenyl]methanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions influence the compound’s binding affinity and specificity towards its targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone: The parent compound without any substituents.
4-Bromobenzophenone: Similar structure but lacks the dimethylamino group.
4-(Dimethylamino)benzophenone: Similar structure but lacks the bromine atom.
Uniqueness
(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone is unique due to the presence of both bromine and dimethylamino groups. This dual substitution enhances its reactivity and potential applications compared to its analogs. The bromine atom provides sites for further functionalization, while the dimethylamino group imparts electron-donating properties, influencing the compound’s chemical behavior and interactions.
Propiedades
Número CAS |
105728-76-5 |
|---|---|
Fórmula molecular |
C15H14BrNO |
Peso molecular |
304.18 g/mol |
Nombre IUPAC |
(4-bromophenyl)-[4-(dimethylamino)phenyl]methanone |
InChI |
InChI=1S/C15H14BrNO/c1-17(2)14-9-5-12(6-10-14)15(18)11-3-7-13(16)8-4-11/h3-10H,1-2H3 |
Clave InChI |
UKXOPTCQGYONPA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)
![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)
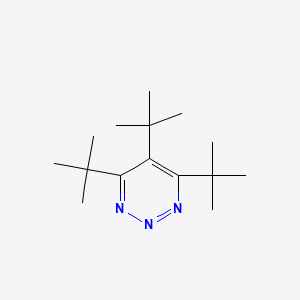
methanone](/img/structure/B14335027.png)
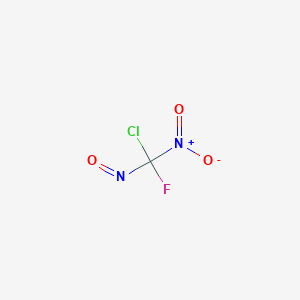
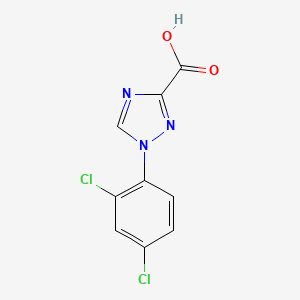
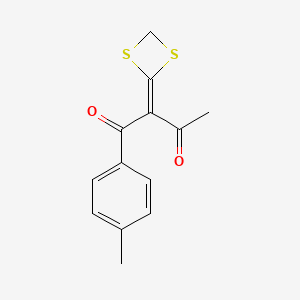
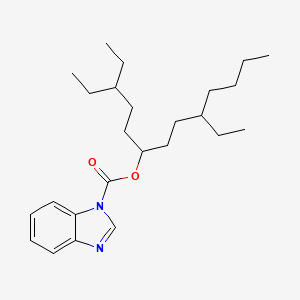
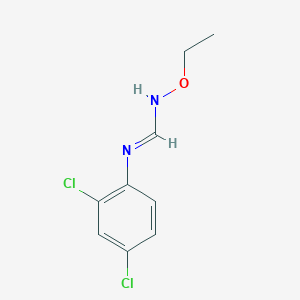

![6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol](/img/structure/B14335071.png)
